molecular formula C13H17BrO B1273151 2-Bromo-1-(4-isobutylphenyl)propan-1-one CAS No. 80336-64-7

2-Bromo-1-(4-isobutylphenyl)propan-1-one

Cat. No. B1273151
CAS RN: 80336-64-7
M. Wt: 269.18 g/mol
InChI Key: SVGMFVCPJFHTRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can be achieved through various strategies. For instance, a chemoenzymatic strategy has been developed for the synthesis of enantioenriched amines, which are precursors to antimicrobial agents like Levofloxacin. This process involves biotransamination and kinetic resolutions using enzymes such as transaminases and lipases . Another method includes the regio- and chemoselective bromination of diarylcyclopentenones, which can introduce bromine atoms at specific positions on the molecule depending on the brominating reagent and solvent used . Additionally, the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives via a Pd-catalyzed Suzuki cross-coupling reaction has been reported, which is a valuable method for creating a variety of brominated compounds .

Molecular Structure Analysis

The molecular structure of brominated compounds can be complex, with potential for isomerization and disordered arrangements. For example, the 4-bromobenzylidene group in a triazole-thione compound was found to be disordered over two orientations, and the benzene rings formed distinct dihedral angles with the triazole ring . In another study, the structure of a brominated cyclohexadienone was elucidated by X-ray crystallography, revealing the presence of both E and Z isomers in the crystal .

Chemical Reactions Analysis

Brominated aromatic compounds can participate in a variety of chemical reactions. The generation and interception of isobenzofurans from bromoalkylbenzophenones have been studied, where the bromide is displaced by a neighbouring carbonyl group, leading to cycloaddition and subsequent aromatization . The reactivity of brominated compounds can be further manipulated through different reactions, such as isomerization, as observed with a brominated cyclohexadienone .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are influenced by their molecular structure and the presence of bromine atoms. These properties can be studied using techniques such as NMR and X-ray crystallography . The electronic and non-linear optical (NLO) properties of brominated compounds can also be investigated through density functional theory (DFT) studies, providing insights into their reactivity and potential applications in materials science .

Scientific Research Applications

Bromination of Organic Compounds

  • Bromo-4-isobutyloxyphenyl carbothioamide has been studied for its role in the bromination of organic compounds. The bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored under various conditions, demonstrating the introduction of a bromine atom in different positions depending on the brominating reagent and solvent used. This method is significant for the synthesis of bromo-substituted 2-cyclopenten-1-ones and their analogues, important synthons in organic synthesis and the preparation of various useful substances (Shirinian et al., 2012).

Optical and Electronic Properties

  • The compound's derivatives have been examined for their third-order nonlinear optical properties, indicating potential for optical device applications like optical limiters and switches. This is particularly relevant for specific propane hydrazides (Naseema et al., 2012).
  • X-ray structures and computational studies of various cathinones have included analogues of 2-Bromo-1-(4-isobutylphenyl)propan-1-one. These studies contribute to understanding the molecular structures and electronic properties of related compounds (Nycz et al., 2011).

Synthesis of Enantioenriched Compounds

  • Enzymatic strategies using racemic amines and prochiral ketones derived from 2-bromophenols or brominated pyridine derivatives have been developed. This approach is valuable for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, precursors of antimicrobial agents like Levofloxacin (Mourelle-Insua et al., 2016).

Antimicrobial Applications

  • Substituted phenyl azetidines, including derivatives of 2-Bromo-1-(4-isobutylphenyl)propan-1-one, have shown potential as antimicrobial agents. This research contributes to the development of new drugs for combating microbial infections (Doraswamy & Ramana, 2013).

Heterocyclic Derivative Studies

  • The bromo-based thiophen chalcone derivative, including 1-(3-Bromo-2-thienyl)-3-[4-(dimethylamino)-phenyl] prop-2-en-1-one, has been investigated for various properties such as spectroscopy, quantum chemistry, and potential as Monoamine oxidase inhibitors (Ramesh et al., 2020).

Safety And Hazards

The safety data sheet for “2-Bromo-1-(4-isobutylphenyl)propan-1-one” indicates that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

properties

IUPAC Name

2-bromo-1-[4-(2-methylpropyl)phenyl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO/c1-9(2)8-11-4-6-12(7-5-11)13(15)10(3)14/h4-7,9-10H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVGMFVCPJFHTRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)C(C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(4-isobutylphenyl)propan-1-one

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